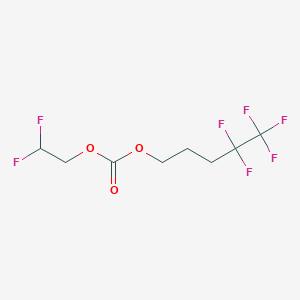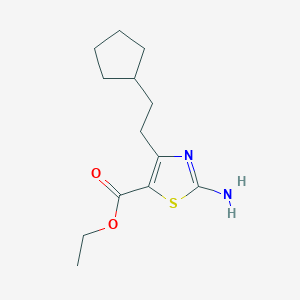
Cobalt(2+);2-pyrazol-1-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);2-pyrazol-1-ylpyridine is a coordination compound that features a cobalt ion coordinated to 2-pyrazol-1-ylpyridine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);2-pyrazol-1-ylpyridine typically involves the reaction of cobalt salts with 2-pyrazol-1-ylpyridine ligands. One common method involves dissolving cobalt(II) chloride in a suitable solvent, such as ethanol, and then adding 2-pyrazol-1-ylpyridine to the solution. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired coordination compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+);2-pyrazol-1-ylpyridine can undergo various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions.
Reduction: The cobalt(III) center can be reduced back to cobalt(II).
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce cobalt(III) to cobalt(II).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cobalt(II) can lead to the formation of cobalt(III) complexes, while ligand substitution can result in new coordination compounds with different ligands .
Applications De Recherche Scientifique
Cobalt(2+);2-pyrazol-1-ylpyridine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound can be used in studies involving metalloproteins and enzyme mimetics.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which Cobalt(2+);2-pyrazol-1-ylpyridine exerts its effects involves the coordination of the cobalt ion to the 2-pyrazol-1-ylpyridine ligands. This coordination can influence the electronic properties of the cobalt center, making it more reactive towards various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) terpyridine complexes: These compounds also feature cobalt coordinated to nitrogen-containing ligands and have similar applications in catalysis and materials science.
Cobalt(II) bipyridine complexes: These complexes are used in similar applications and have comparable chemical properties.
Uniqueness
Cobalt(2+);2-pyrazol-1-ylpyridine is unique due to the specific electronic and steric properties imparted by the 2-pyrazol-1-ylpyridine ligands. These properties can enhance the reactivity and stability of the cobalt center, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C24H21CoN9+2 |
|---|---|
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
cobalt(2+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+2 |
Clé InChI |
ISRKGCLCRXICQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





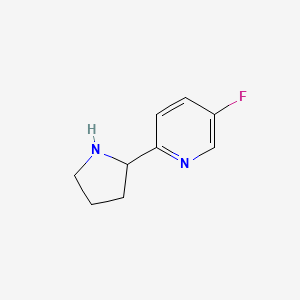
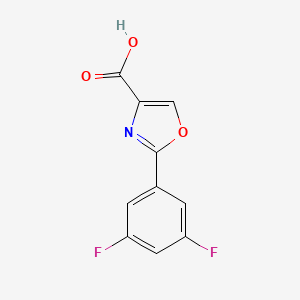
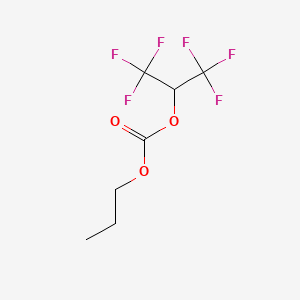
![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
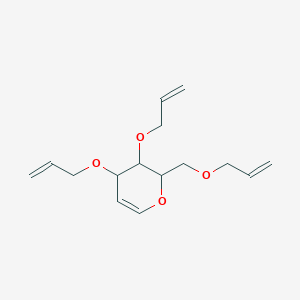
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
